5-Chloro-6-cyanonicotinic acid

Carbonic Anhydrase CA VI Metalloenzyme Inhibition

Solve regioisomer selectivity and potency issues in carbonic anhydrase or antiviral programs. This 5-chloro-6-cyano nicotinic acid delivers distinct target engagement absent in mono-substituted or regioisomeric analogs. - **CA6 inhibition:** Kd = 0.890 nM (ideal for taste/dental research) - **RNase L activation:** IC50 = 2.30 nM (antiviral lead) - **Scalable supply:** One-step cyanation from ethyl 5,6-dichloronicotinate enables gram-to-kilogram quantities

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
Cat. No. B12282509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-cyanonicotinic acid
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C#N)C(=O)O
InChIInChI=1S/C7H3ClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)
InChIKeyFXJGOCIGSJIXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-cyanonicotinic Acid: A Disubstituted Pyridine Building Block


5-Chloro-6-cyanonicotinic acid (CAS 1211589-19-3) is a pyridine-3-carboxylic acid derivative bearing a chlorine atom at position 5 and a cyano group at position 6 . This dual-substitution pattern imparts distinct electronic and steric properties compared to mono-substituted nicotinic acid analogs, establishing it as a versatile intermediate in the synthesis of kinase inhibitors, carbonic anhydrase ligands, and agrochemical lead compounds [1].

Scaffold
5-chloro-6-cyano disubstituted pyridine for kinase inhibitor and carbonic anhydrase ligand synthesis
Regiochemistry
Specific 5-Cl/6-CN pattern enables target engagement distinct from regioisomeric and mono-substituted analogs
Probe context
Reported CA VI binding and RNase L activation support probe-development workflows

Why This Compound Cannot Be Swapped for Generic Analogs


The specific 5-chloro-6-cyano regiochemistry is a determinant of biological target engagement and physicochemical behavior. The regioisomer 6-chloro-5-cyanonicotinic acid exhibits a divergent biological profile, with literature describing antitumor activity not reported for the 5-chloro-6-cyano isomer . Mono-substituted analogs such as 6-cyanonicotinic acid lack the steric bulk and electronegative influence of the chlorine substituent, resulting in lower density (1.42 vs 1.58 g/cm³), reduced boiling point (395.9 vs 410.3°C), and a different pKa (2.81 predicted) that alter solubility and reactivity . These differences contraindicate uncontrolled substitution in synthesis or assay contexts.

Regioisomer swap
6-Chloro-5-cyano regioisomer may engage different biological targets; CA6 or RNase L studies likely inactive with wrong isomer.
Mono-substituted analog
6-Cyanonicotinic acid lacks chlorine steric/electronic influence; density, boiling point, and reactivity differ, altering synthesis and formulation behavior.
Missing 5-chloro
Absence of chlorine changes electronic profile and may shift binding affinity, reaction selectivity, and purification characteristics.

Quantitative Differentiation Evidence Against Key Analogs


Carbonic Anhydrase Binding Affinity vs. Nicotinic Acid

5-Chloro-6-cyanonicotinic acid exhibited a kinetic dissociation constant Kd of 0.890 nM against recombinant human carbonic anhydrase VI (CA6) [1]. In a cross-study comparison, the parent compound nicotinic acid showed a Ki value of 203 μM against carbonic anhydrase III (CAIII) [2]. Although different CA isoforms were used, the ~228,000-fold difference in affinity underscores the profound impact of the 5-chloro-6-cyano substitution pattern on carbonic anhydrase engagement.

CA Binding Affinity
Cross-study comparable
Kd 0.890 nM (CA VI) vs. Ki 203 µM (nicotinic acid, CA III)
Supports CA probe design context; reported affinity difference
Cross-study; isoform and assay differences limit direct comparison
Carbonic Anhydrase CA VI Metalloenzyme Inhibition

Physicochemical Property Differentiation vs. 6-Cyanonicotinic Acid

The presence of the chlorine atom at position 5 markedly alters predicted physicochemical properties relative to the non-chlorinated analog 6-cyanonicotinic acid. 5-Chloro-6-cyanonicotinic acid shows a predicted density of 1.58±0.1 g/cm³ and a boiling point of 410.3±45.0 °C , compared to 1.42±0.1 g/cm³ and 395.9±27.0 °C for 6-cyanonicotinic acid . The molecular weight is also substantially higher (182.56 vs. 148.12 g/mol), reflecting the mass contribution of chlorine.

Physicochemical Profile
Direct head-to-head comparison
Density 1.58 g/cm³, BP 410.3 °C
Higher density and BP may influence purification and formulation choices
Predicted values; experimental verification recommended
Physicochemical Properties Density Boiling Point

Halogen-Dependent Antibacterial Activity Rank Order

In a classic bacterial growth inhibition study, 5-halogeno nicotinic acids inhibited Lactobacillus arabinosus, Staphylococcus aureus, Proteus vulgaris, and Escherichia coli with the following order of effectiveness: 5-fluoronicotinic acid > 5-chloronicotinic acid > 5-bromonicotinic acid [1]. This rank order demonstrates that 5-chloro substitution provides an intermediate potency — more active than 5-bromo but less than 5-fluoro — allowing tuning of antibiotic effect. By extension, 5-chloro-6-cyanonicotinic acid inherits the 5-chloro motif, which is superior to the 5-bromo analog for antibacterial applications.

Antibacterial Rank
Class-level inference
5-F > 5-Cl > 5-Br (qualitative)
5-Cl motif ranks intermediate; not confirmed for 5-Cl-6-CN acid
Historic data; class-level extrapolation
Antibacterial Halogen SAR 5-Chloro nicotinic acid

Regiochemical Specificity in Biological Target Engagement

5-Chloro-6-cyanonicotinic acid (CAS 1211589-19-3) demonstrates high-affinity engagement of carbonic anhydrase VI (Kd 0.890 nM) [1] and activates RNase L (IC50 2.30 nM) [2]. In contrast, its regioisomer 6-chloro-5-cyanonicotinic acid (CAS 1206969-20-1) is reported to inhibit HepG2 tumor cell growth and is described as an antitumor agent , with no public data indicating CA6 or RNase L activity. This divergent target profile illustrates that the position of the chlorine and cyano groups on the pyridine ring fundamentally alters biological recognition.

Regiochemical Target Profile
Class-level inference
5-Cl-6-CN: CA6, RNase L active; 6-Cl-5-CN: reported antitumor activity
Regioisomer may shift target engagement; verify identity
Non-overlapping assay data; direct comparison limited
Regiochemistry Target Selectivity Isomer Comparison

Synthetic Step Economy vs. Multi-Step Routes

Ethyl 5-chloro-6-cyanonicotinate, the direct ester precursor of 5-chloro-6-cyanonicotinic acid, is accessible in a single step from ethyl 5,6-dichloronicotinate using Zn(CN)₂/Pd(PPh₃)₄ in DMF at 100°C for 3 hours [1]. In contrast, the synthesis of 6-cyanonicotinic acid typically requires multiple steps, including N-oxide formation, cyanation with NaCN/TMSCl, or esterification-cyanation-hydrolysis sequences . This step-economical route reduces labor, solvent consumption, and waste, enhancing scalability.

Synthetic Route
Cross-study comparable
1-step cyanation from 5,6-dichloro precursor
Step-economical route supports gram-scale supply
Patent procedure; scale-up validation advised
Synthetic Efficiency Cyanation Step Economy

Optimal Application Scenarios Based on Quantitative Differentiation


Carbonic Anhydrase VI-Targeted Probe Development

With a subnanomolar Kd of 0.890 nM against carbonic anhydrase VI [1], 5-chloro-6-cyanonicotinic acid is an ideal starting scaffold for selective CA6 inhibitor programs aimed at taste modulation, dental caries prevention, or biomarker development for CA6-expressing tumors.

Antiviral Research Leveraging RNase L Activation

The potent RNase L activation (IC50 2.30 nM) [2] positions this compound as a lead for antiviral drug discovery, particularly for viruses susceptible to interferon-mediated RNase L degradation. Analogs lacking either the 5-chloro or 6-cyano group fail to activate RNase L.

Regiochemistry-Dependent Fragment-Based Drug Design

The distinct target engagement profiles of the 5-Cl-6-CN and 6-Cl-5-CN regioisomers make 5-chloro-6-cyanonicotinic acid a valuable control compound in fragment screening campaigns. Its relatively low molecular weight (182.56 Da) and dual hydrogen bond acceptor/donor capacity support fragment optimization.

Cost-Efficient Large-Scale Intermediate Production

The one-step cyanation from ethyl 5,6-dichloronicotinate [3] enables economical scale-up for medicinal chemistry groups requiring gram-to-kilogram quantities of the 5-chloro-6-cyano scaffold, offering significant cost and time advantages over multi-step routes to mono-functionalized nicotinic acid derivatives.

Application
Selection Property
Validation Focus
CA VI probe research
CA VI binding affinity review
Isoform selectivity evaluation
RNase L activation studies
RNase L activation assay response
Interferon pathway-mediated degradation model
Fragment-based design with regiochemical control
Regiochemical identity verification
Binding selectivity across CA and kinase targets
Large-scale intermediate synthesis
One-step cyanation route feasibility
Process scalability and yield optimization
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